Indole-3-glycerol phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

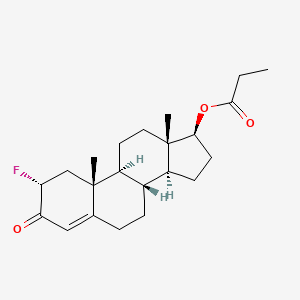

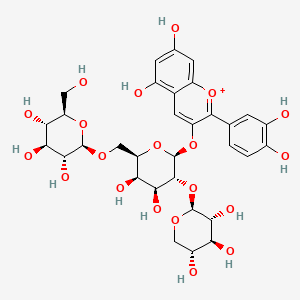

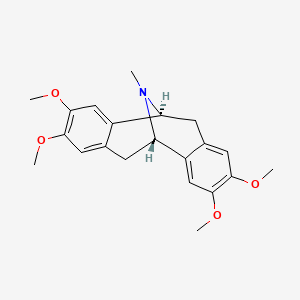

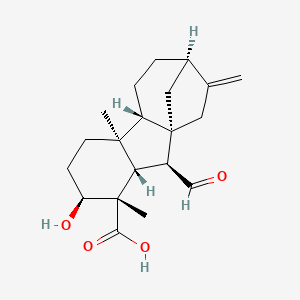

(1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate is the (1S,2R)-diastereomer of 1-C-(indol-3-yl)glycerol 3-phosphate. It is a conjugate acid of a (1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate(2-).

Applications De Recherche Scientifique

Hepatic Protection by Indole Derivatives

Indole-3-glycerol phosphate and its derivatives, such as Indole-3-Carbinol (I3C) and 3,3'-Diindolylmethane (DIM), have shown significant protective effects against chronic liver injuries. These compounds modulate transcriptional factors, alleviate oxidative stress, inhibit DNA synthesis, and influence cell activation, proliferation, and apoptosis. They also regulate enzymes related to hepatitis viral replication, lipogenesis, ethanol metabolism, and detoxification of hepatotoxic substances. Their immunomodulatory functions contribute to the improvement of conditions like non-alcoholic steatohepatitis by inhibiting pro-inflammatory cytokines and chemokines, thereby reducing microbial-induced liver injuries (Wang et al., 2016).

Pharmacological Potential of Plant-Based Indole Alkaloids

Plant-based indole alkaloids exhibit a wide array of pharmacological activities due to the indole nucleus. These activities include anticancer, antibacterial, antiviral, antimalarial, antifungal, anti-inflammatory, antidepressant, analgesic, hypotensive, anticholinesterase, antiplatelet, antidiarrheal, spasmolytic, antileishmanial, lipid-lowering, antimycobacterial, and antidiabetic effects. Research on these compounds may lead to the identification of new lead compounds for therapeutic applications (Omar et al., 2021).

Indole Synthesis and Classification

The synthesis of indoles, including indole-3-glycerol phosphate, has been a focus of organic chemistry due to their presence in a variety of biologically active compounds. A comprehensive classification of indole synthesis methods provides a framework for understanding the diverse strategies used in their production. This classification aids in identifying the history and current state of art in indole synthesis, which is crucial for the development of new compounds with potential scientific research applications (Taber & Tirunahari, 2011).

Impact of Gut-Bacteria-Derived Indole Derivatives

Indole and its derivatives, produced by the metabolism of tryptophan by intestinal microorganisms, play significant roles in maintaining intestinal homeostasis and influencing liver metabolism and immune responses. These compounds activate nuclear receptors, regulate intestinal hormones, and serve as signaling molecules, showing promising therapeutic prospects in treating intestinal and liver diseases (Li et al., 2021).

Umpolung Strategies for Indole Functionalization

The concept of umpolung, or polarity inversion, has been applied to indole chemistry to overcome limitations in synthesizing certain indole derivatives. This approach allows for the functionalization of indoles, particularly at the C2 position, which is significant for creating bioactive compounds for scientific research. This review highlights the advancements in C2 umpolung of indoles, emphasizing its importance in synthetic and pharmaceutical chemistry (Deka et al., 2020).

Propriétés

Nom du produit |

Indole-3-glycerol phosphate |

|---|---|

Formule moléculaire |

C11H14NO6P |

Poids moléculaire |

287.21 g/mol |

Nom IUPAC |

[(2R,3S)-2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate |

InChI |

InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17)/t10-,11+/m1/s1 |

Clé InChI |

NQEQTYPJSIEPHW-MNOVXSKESA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(=CN2)[C@@H]([C@@H](COP(=O)(O)O)O)O |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |

SMILES canonique |

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |

Synonymes |

indole-3-glycerol phosphate indole-3-glycerophosphate indoleglycerol phosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.